3-(naphthylmethylthio)-1H-1,2,4-triazole-5-ylamine
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Overview
Description
3-(naphthylmethylthio)-1H-1,2,4-triazole-5-ylamine is a compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(naphthylmethylthio)-1H-1,2,4-triazole-5-ylamine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by the addition of an appropriate alkylating agent.
Introduction of the Naphthalene Moiety: The naphthalene moiety can be introduced through a nucleophilic substitution reaction, where a naphthalen-1-ylmethyl halide reacts with the triazole derivative in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction environments, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(naphthylmethylthio)-1H-1,2,4-triazole-5-ylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Bases like sodium hydride or potassium carbonate are often used to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an antimicrobial agent, with studies indicating its effectiveness against certain bacterial and fungal strains.
Medicine: Research has explored its potential as an anticancer agent, with some studies showing promising results in inhibiting the growth of cancer cells.
Industry: The compound can be used in the development of new materials with unique properties, such as enhanced thermal stability or conductivity.
Mechanism of Action
The mechanism of action of 3-(naphthylmethylthio)-1H-1,2,4-triazole-5-ylamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes or receptors, inhibiting their activity and disrupting cellular processes.
Pathways Involved: It can interfere with metabolic pathways, leading to the inhibition of cell growth and proliferation. For example, it may inhibit the synthesis of nucleic acids or proteins, which are essential for cell survival.
Comparison with Similar Compounds
Similar Compounds
- 1-(naphthalen-1-ylmethyl)-1H-1,2,4-triazole
- 5-(naphthalen-1-ylmethyl)-4H-1,2,4-triazole-3-thiol
- 1-(naphthalen-1-ylmethyl)-1H-1,2,4-triazole-3-amine
Uniqueness
3-(naphthylmethylthio)-1H-1,2,4-triazole-5-ylamine is unique due to the presence of both the naphthalene and triazole moieties, which contribute to its distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for further research and development.
Properties
Molecular Formula |
C13H12N4S |
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Molecular Weight |
256.33 g/mol |
IUPAC Name |
3-(naphthalen-1-ylmethylsulfanyl)-1H-1,2,4-triazol-5-amine |
InChI |
InChI=1S/C13H12N4S/c14-12-15-13(17-16-12)18-8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7H,8H2,(H3,14,15,16,17) |
InChI Key |
ZPSUZWNLPGVHBT-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2CSC3=NNC(=N3)N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CSC3=NNC(=N3)N |
Origin of Product |
United States |
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